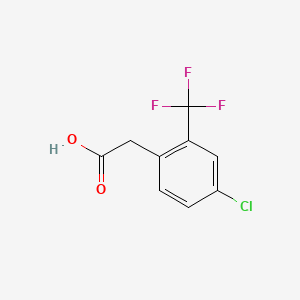
4-Chloro-2-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 601513-31-9 . It is a solid-crystal substance stored at ambient temperature .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is C9H6ClF3O2 . The InChI Code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .
Physical And Chemical Properties Analysis
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a solid-crystal substance stored at ambient temperature . The molecular weight is 238.59 .
Aplicaciones Científicas De Investigación
Synthesis of Potential Antithrombotics
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, which can block blood vessels and cause heart attacks or strokes. The unique properties of this compound make it a valuable component in the development of these life-saving medications.
Lipoxygenase Inhibitors
This compound is also used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids and have been linked to inflammatory diseases. Inhibitors of these enzymes can potentially be used to treat conditions such as asthma, arthritis, and cancer.
Synthesis of PPARγ/δ Dual Agonists
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is an intermediate used to synthesize PPARγ/δ dual agonists . PPARγ/δ are proteins that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Agonists of these proteins have potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Preparation of Heterocyclic Xanthine Derivatives
This compound has been used to prepare heterocyclic xanthine derivatives . These derivatives are potent and selective human A2B adenosine receptor antagonists. Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission. Antagonists of these receptors have potential applications in the treatment of conditions such as Parkinson’s disease, Alzheimer’s disease, and chronic pain.
Development of Fluorine-Containing Drugs
The trifluoromethyl group in “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a common feature in many FDA-approved drugs . The unique properties of fluorine, such as its small size and high electronegativity, can significantly affect the pharmacokinetics and pharmacodynamics of a drug. Therefore, this compound can be used in the development of new fluorine-containing drugs.
Research in Organo-fluorine Chemistry
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a valuable compound in the field of organo-fluorine chemistry . The incorporation of fluorine in organic molecules can lead to unique behaviors and numerous applications in various fields, including medicine, electronics, agrochemicals, and catalysis.
Safety and Hazards
“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSTVTZXWKFMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

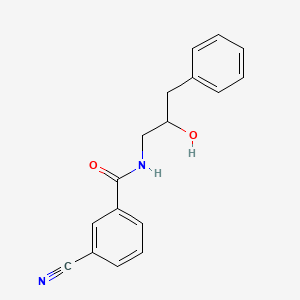
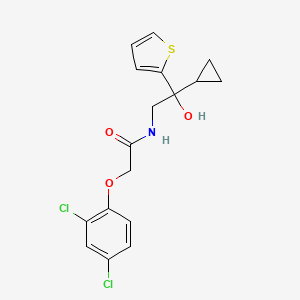
![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)
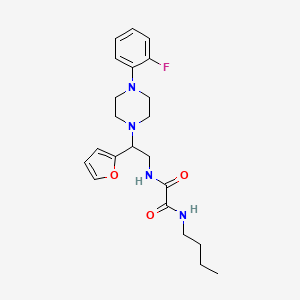
![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)
![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)
![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)


![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)
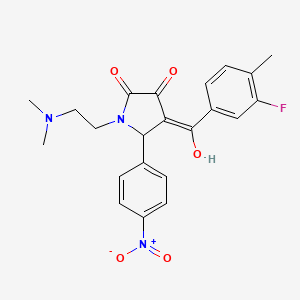
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)
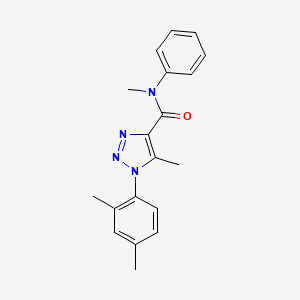
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)